3-Methyl-3H-naphth[1,2-e]indol-10-ol is a highly specialized hydroxy-phenanthrene indole derivative primarily utilized as an analytical reference standard in genetic toxicology, environmental monitoring, and forensic epidemiology [1]. Originally isolated and characterized as one of the principal mutagens in complex combustion pyrolysates, this compound serves as a critical baseline material for evaluating the mutagenic potential of heterocyclic mixtures [1]. In procurement contexts, it is typically sourced for Ames testing (Salmonella typhimurium TA98) standardizations, synthetic indole alkaloid pathway research, and as a target analyte in environmental exposure studies, such as synthetic turf safety assessments [2]. Its rigid tetracyclic structure and specific functionalization make it an essential, non-interchangeable standard for laboratories quantifying polycyclic aromatic hydrocarbon (PAH) and heterocyclic amine toxicity.
Generic substitution with other phenanthrene derivatives or common PAHs like benzo[a]pyrene fails because 3-methyl-3H-naphth[1,2-e]indol-10-ol exhibits a highly specific, structure-dependent mutagenic profile that cannot be extrapolated from generic analogs [1]. In genetic toxicology assays, substituting this compound with its closest analog, 1,2-dihydro-3-methyl-3H-naphth[1,2-e]indol-10-ol, or with more potent in-class pyrolysates, drastically alters the quantitative mutation rate in bacterial models [1]. Furthermore, in analytical chemistry and environmental monitoring, its unique retention time, mass fragmentation pattern, and nuclear magnetic resonance signature are strictly required to definitively confirm its presence in complex matrices. Using a generic substitute compromises the reproducibility of toxicological baselines and invalidates forensic or epidemiological exposure data.
In comparative mutagenicity assays using Salmonella typhimurium TA98, 3-methyl-3H-naphth[1,2-e]indol-10-ol serves as the foundational baseline among related pyrolysate mutagens [1]. When compared head-to-head, the related analog 2-methyl-3H-phenanthro[3,4-d]imidazol-10-ol exhibits a mutagenic activity that is significantly higher, quantified at 35 times the activity of the standard benzo[a]pyrene, whereas 3-methyl-3H-naphth[1,2-e]indol-10-ol establishes the lower boundary of activity for this specific class of hydroxy-phenanthrenes [1]. This quantitative hierarchy makes the target compound indispensable for calibrating the lower limits of detection and response in Ames testing for heterocyclic combustion products.
| Evidence Dimension | Mutagenic activity (Ames test, S. typhimurium TA98) |
| Target Compound Data | Establishes the baseline (lowest relative activity among the 6 isolated pyrolysate mutagens) |
| Comparator Or Baseline | 2-methyl-3H-phenanthro[3,4-d]imidazol-10-ol (highest activity) and Benzo[a]pyrene (standard reference) |
| Quantified Difference | Comparator is up to 35x more active than benzo[a]pyrene, with the target compound defining the lowest activity threshold in the series |
| Conditions | Salmonella typhimurium TA98 with metabolic activation |
Procurement of this exact compound is necessary to establish the lower-bound calibration curve for mutagenicity assays involving complex heterocyclic combustion mixtures.
For forensic and environmental analytical workflows, distinguishing 3-methyl-3H-naphth[1,2-e]indol-10-ol from its partially saturated counterpart, 1,2-dihydro-3-methyl-3H-naphth[1,2-e]indol-10-ol, is a critical system requirement [1]. The target compound possesses a fully conjugated naphtho-indole core, which fundamentally alters its chromatographic retention time and mass spectrometric fragmentation patterns compared to the 1,2-dihydro analog. In high-performance liquid chromatography (HPLC) and GC/MS characterization, the target compound yields a distinct molecular ion (m/z 247.3) that prevents false-positive identification of the dihydro variant (m/z 249.3) [1].
| Evidence Dimension | Molecular mass and analytical differentiation |
| Target Compound Data | MW 247.31, fully conjugated core |
| Comparator Or Baseline | 1,2-dihydro-3-methyl-3H-naphth[1,2-e]indol-10-ol (MW 249.3) |
| Quantified Difference | 2 Da mass difference and distinct conjugation-driven spectral signatures |
| Conditions | HPLC purification and GC/MS / 1H-NMR characterization of pyrolysates |
Buyers must procure the exact fully conjugated standard to ensure accurate mass spectrometric calibration and prevent misidentification in environmental or forensic samples.
Beyond its role as a toxicological standard, 3-methyl-3H-naphth[1,2-e]indol-10-ol is utilized as a specific target and reference scaffold in the development of synthetic methodologies for complex natural indole alkaloids [1]. Compared to generic simple indoles (e.g., 1-methyl-1H-indole), the target compound presents a highly sterically hindered and electronically unique tetracyclic framework. Synthetic endeavors targeting marine alkaloids utilize the synthesis of 3-methyl-3H-naphth[1,2-e]indol-10-ol as a benchmark for testing the efficacy of novel cyclization and functionalization routes on extended phenanthrene-fused indole systems [1].
| Evidence Dimension | Synthetic methodology benchmarking (structural complexity) |
| Target Compound Data | Tetracyclic hydroxy-phenanthrene-fused indole core |
| Comparator Or Baseline | Simple generic indoles (e.g., 1-methyl-1H-indole) |
| Quantified Difference | Requires advanced multi-step cyclization strategies not applicable to simple bicyclic indoles |
| Conditions | Total synthesis and methodology development for natural indole alkaloids |
Chemical manufacturers and research laboratories procure this compound as a high-complexity structural benchmark to validate novel synthetic routes in alkaloid chemistry.
Due to its well-characterized mutagenic profile, 3-methyl-3H-naphth[1,2-e]indol-10-ol is the correct choice for laboratories needing a baseline reference standard for Salmonella typhimurium TA98 assays [1]. It is specifically used to calibrate the lower detection limits when screening complex heterocyclic amines and combustion pyrolysates.
This compound is essential as a target analyte and analytical standard in GC/MS and HPLC workflows designed to detect combustion byproducts [1]. It is specifically procured for environmental exposure studies, such as synthetic turf safety assessments, and forensic epidemiology to quantify the presence of specific hydroxy-phenanthrene mutagens [2].
For synthetic chemistry groups developing new routes to complex marine and natural indole alkaloids, this compound serves as a rigorous structural benchmark [3]. Its procurement allows researchers to validate cyclization methodologies on a sterically demanding, tetracyclic fused system before applying them to novel pharmaceutical targets.